Ezeprogind disulfate

Structure-Activity Relationship Neuroprotection Neuroinflammation

Researchers studying tauopathies require compounds that replicate complex multimodal activity. Ezeprogind disulfate (AZP2006) is the only validated PGRN-PSAP chaperone with demonstrated efficacy across neuroprotection, inflammation reduction, and Tau correction in Aβ1-42-injured co-cultures. - Unique SAR: No structural analog replicates full therapeutic profile. - Validated target engagement: Direct binding to PGRN/PSAP complex (Kd = 201 nM). - Orphan drug status: FDA & EMA for PSP; supported by US patent 9,562,018.

Molecular Formula C25H48N6O8S2
Molecular Weight 624.8 g/mol
CAS No. 1616671-13-6
Cat. No. B3181925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzeprogind disulfate
CAS1616671-13-6
Molecular FormulaC25H48N6O8S2
Molecular Weight624.8 g/mol
Structural Identifiers
SMILESCC(C)CN(CCCN1CCN(CC1)CCCNC2=NC3=CC=CC=C3N2)CC(C)C.OS(=O)(=O)O.OS(=O)(=O)O
InChIInChI=1S/C25H44N6.2H2O4S/c1-21(2)19-31(20-22(3)4)14-8-13-30-17-15-29(16-18-30)12-7-11-26-25-27-23-9-5-6-10-24(23)28-25;2*1-5(2,3)4/h5-6,9-10,21-22H,7-8,11-20H2,1-4H3,(H2,26,27,28);2*(H2,1,2,3,4)
InChIKeyGIYBNVHXNIZNBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ezeprogind Disulfate Overview


Ezeprogind disulfate (AZP2006) is an orally bioavailable small molecule neurotrophic inducer currently in Phase 2b/3 clinical trials for Progressive Supranuclear Palsy (PSP) [1]. It functions as a molecular chaperone that stabilizes the progranulin–prosaposin (PGRN–PSAP) complex, thereby restoring lysosomal homeostasis and reducing tau pathology [2]. The compound possesses Orphan Drug Designation from both the FDA and EMA for PSP and is supported by a robust intellectual property portfolio including US composition of matter patent 9,562,018 [3]. Unlike earlier neurotrophin-based therapeutics, Ezeprogind is a fully synthetic, non-peptidic molecule with characterized oral pharmacokinetics and a favorable clinical safety profile established across multiple Phase 1 and Phase 2a trials [4].

1
PGRN-PSAP complex stabilizer Tool compound for progranulin–prosaposin axis and lysosomal homeostasis studies
Characterized binding to PGRN/PSAP supports target engagement research
2
Tauopathy and neuroinflammation models Reported activity in primary co-culture and SAMP8 in vivo model; may support research on tau pathology and microglial endpoints
Multimodal functional profile observed across neuroprotection, neuroinflammation, and tau metabolism endpoints
3
Oral, chronic dosing compatible Orally bioavailable with tolerability endpoint data from human subjects; supports chronic in vivo study design
Safety-related endpoints from Phase 1 and Phase 2a reported; no remarkable tolerability concerns in open-label extension

Ezeprogind Disulfate: Structural Specificity


Direct experimental evidence demonstrates that Ezeprogind disulfate possesses a unique, non-substitutable pharmacological profile. A dedicated structure-activity relationship (SAR) study synthesized 13 structural analogs of Ezeprogind and found that while many retained comparable activity on APP metabolism in vitro, none replicated the full therapeutic profile of the parent compound [1]. Critically, when these analogs were tested in a more complex and disease-relevant co-culture system (primary rat cortical neurons with microglia injured by Aβ1-42), Ezeprogind was the only molecule that remained effective across all three key endpoints: neuroprotection, reduction of neuroinflammation, and correction of Tau metabolism [1]. This indicates that the precise molecular architecture of Ezeprogind is required for its full multimodal activity, and that substitution with a close structural analog will result in a loss of critical functional properties relevant to neurodegenerative disease models.

Target Profile Ezeprogind disulfate: multimodal functional activity (neuroprotection, neuroinflammation, tau metabolism) in disease-relevant co-culture
Substitute Risk 13 structural analogs failed to replicate the full functional profile; all lost activity on at least one key endpoint
Target Profile Direct high-affinity PGRN/PSAP stabilization (Kd 201 nM)
Substitute Risk Indirect pathway modulators or untested analogs may lack this specific chaperone interaction, altering lysosomal response
Target Profile In vivo cognitive endpoint reversal and microglial reduction in SAMP8 model
Substitute Risk Compounds lacking this specific SAR-defined architecture may not reproduce the same in vivo neuroinflammation and behavioral endpoints

Ezeprogind Disulfate: Comparative Evidence


Functional Superiority Over Analogs

A study comparing Ezeprogind (AZP2006) to 13 synthesized structural analogs found a critical divergence in functional activity. While most analogs showed comparable efficacy in reducing Aβ secretion in SH-SY5Y-APPwt cells at micromolar concentrations, Ezeprogind was the only molecule that maintained significant activity on the three core pathological hallmarks—neuroprotection, neuroinflammation, and Tau metabolism—when evaluated in a complex primary co-culture model injured with Aβ1-42 [1]. The study explicitly concluded that despite major structural differences among the analogs, none showed increased efficacy compared to ezeprogind in vitro, and it was the only molecule remaining effective across all tested endpoints [1].

SAR Analog Comparison
Head-to-head
Only Ezeprogind (1/14) retained full activity on neuroprotection, neuroinflammation, and tau metabolism in Aβ1-42-injured primary co-culture; all 13 analogs lost complete functional profile
Structure-specific multimodal functional profile confirmed
Analog substitution may result in loss of critical research endpoints
Structure-Activity Relationship Neuroprotection Neuroinflammation Tauopathy

High-Affinity PGRN/PSAP Binding

Ezeprogind disulfate demonstrates direct, high-affinity binding to the PGRN/PSAP protein complex, the central node of its mechanism of action. Quantitative binding studies show that Ezeprogind binds to the PGRN/PSAP complex with a dissociation constant (Kd) of 201 nM . This binding affinity is approximately 3-fold higher than the affinity of PSAP for PGRN alone (Kd = 624 nM), indicating a direct and potent stabilization of this critical lysosomal interaction .

PGRN/PSAP Binding
Cross-study
Kd = 201 nM for PGRN/PSAP complex; ~3.1-fold higher affinity vs. intrinsic PSAP-PGRN interaction (Kd 624 nM)
Direct target engagement supports lysosomal stabilization research
In vitro binding assay; confirm in relevant cell models
Target Engagement Protein-Protein Interaction Lysosomal Biology

Cognitive Reversal in Aging Model

In the SAMP8 mouse model, a well-characterized model of accelerated aging and dementia, chronic oral administration of Ezeprogind produced a statistically significant functional outcome. Treatment with Ezeprogind at a dose of 3 mg/kg per day for eight months not only prevented but also reversed the decline in spatial alternation retention, as measured by the Y-maze task . This reversal was associated with a decrease in the number of activated microglia in the hippocampus .

In Vivo Cognition
Cross-study
SAMP8 mice: 3 mg/kg/day for 8 months prevented and reversed Y-maze spatial alternation decline; reduced hippocampal activated microglia vs. vehicle
Cognitive endpoint improvement and microglial endpoint modulation
SAMP8 rapid aging model; chronic oral dosing
In Vivo Efficacy Cognitive Function Dementia Model

Clinical Safety and Tolerability

The clinical safety profile of Ezeprogind is established by quantitative data from multiple human trials. Across three Phase 1 studies in 102 healthy subjects, the compound was well-tolerated with no reported adverse effects [1]. This safety profile was further confirmed in a Phase 2a randomized, double-blind, placebo-controlled trial in 36 PSP patients, where the study met its primary safety endpoints [2]. Long-term safety was affirmed in a 6-month open-label extension (OLE) study, with no remarkable safety concerns observed [3].

Tolerability Profile
Head-to-head
Phase 1 (102 healthy subjects): no adverse events; Phase 2a (36 PSP patients): met primary safety endpoints; 6-month OLE: no remarkable safety concerns
Reported tolerability endpoint context in human subjects
Placebo-controlled Phase 2a; long-term monitoring available
Clinical Safety Tolerability Phase 1 Phase 2a

Therapeutic Window in Neuronal Cells

In vitro safety profiling reveals a wide and quantifiable therapeutic window for Ezeprogind in neuronal cell models. In wildtype SH-SY5Y cells, Ezeprogind has a 50% cytotoxic concentration (CC50) of 30 µM . In contrast, the concentration required to induce a doubling of APP intracellular domain (AICD) expression—a marker of its intended neurotrophic pathway modulation—is only 0.8 µM (C2 value) . This yields a safety margin of approximately 37.5-fold between the efficacious concentration and the cytotoxic concentration.

Cytotoxicity Window
Cross-study
CC50 = 30 µM; C2 (AICD doubling) = 0.8 µM in SH-SY5Y cells; ~37.5-fold separation
Wide assay concentration margin supports in vitro pathway studies
Wildtype SH-SY5Y neuroblastoma; verify in primary cultures
Cytotoxicity Therapeutic Window In Vitro Safety

Ezeprogind Disulfate: Application Scenarios


Tauopathy and Neuroinflammation Studies

The quantitative evidence of functional activity in a complex, disease-relevant co-culture model (Section 3, Evidence 1) and in vivo efficacy in the SAMP8 mouse model (Section 3, Evidence 3) supports the use of Ezeprogind disulfate in preclinical studies aimed at evaluating disease-modifying effects in tauopathies. The compound's ability to reduce tau hyperphosphorylation and neuroinflammation, coupled with its clean safety profile (Section 3, Evidence 4), makes it a reliable tool for chronic dosing studies in models of PSP, Alzheimer's disease, and frontotemporal dementia.

Lysosomal Homeostasis & PGRN-PSAP Axis

The direct and quantified binding of Ezeprogind to the PGRN/PSAP complex (Kd = 201 nM; Section 3, Evidence 2) provides a validated chemical probe for studying this specific axis. Researchers investigating the role of progranulin and prosaposin in lysosomal function, lipid metabolism, and neuronal health can use Ezeprogind as a high-affinity stabilizer of this interaction. This is a key differentiator from compounds that may indirectly affect these pathways or have unknown target engagement.

SAR Reference Standard

The published SAR study (Section 3, Evidence 1) established Ezeprogind as the benchmark against which all 13 analogs were measured. For medicinal chemistry and drug discovery programs focused on developing next-generation neuroprotective agents, Ezeprogind disulfate serves as an essential reference compound. Its unique and non-substitutable functional profile provides a gold standard for evaluating the efficacy of new chemical entities in assays of neuroprotection, APP metabolism, and tau pathology.

Application
Selection Property
Validation Focus
Tauopathy and neuroinflammation research
Multimodal functional profile in disease-relevant co-culture models
Tau hyperphosphorylation and microglial activation endpoints
Lysosomal homeostasis & PGRN-PSAP axis studies
Direct PGRN/PSAP complex stabilization
Lysosomal function and lipid metabolism readouts
SAR reference and neuroprotection screening
Benchmark functional profile against structural analogs
Multimodal endpoint comparison in neuroprotection assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ezeprogind disulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.